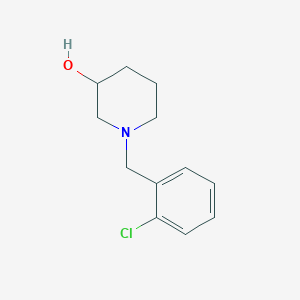

1-(2-Chlorobenzyl)piperidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chlorobenzyl)piperidin-3-ol is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a 2-chlorobenzyl group and a hydroxyl group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)piperidin-3-ol typically involves the reaction of 2-chlorobenzyl chloride with piperidin-3-ol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Chlorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

Oxidation: Formation of 1-(2-Chloro-benzyl)-piperidin-3-one.

Reduction: Formation of 1-(2-Chloro-benzyl)-piperidine.

Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Applications De Recherche Scientifique

1-(2-Chlorobenzyl)piperidin-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(2-Chlorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Chloro-benzyl)-piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

2-Chlorobenzyl alcohol: Contains a hydroxyl group but lacks the piperidine ring, leading to different chemical properties.

Piperidin-3-ol:

Uniqueness

1-(2-Chlorobenzyl)piperidin-3-ol is unique due to the presence of both the 2-chlorobenzyl group and the hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

1-(2-Chlorobenzyl)piperidin-3-ol is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-chlorobenzyl group at one end and a hydroxyl group at the third position. This unique structure contributes to its biological activity, influencing interactions with various biological targets.

Biological Activities

1. Cholinesterase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the regulation of neurotransmitter levels in the brain. In a study involving various synthesized compounds, this compound demonstrated potent AChE inhibition with an IC50 value in the low micromolar range, suggesting potential utility in treating Alzheimer's disease by enhancing cholinergic signaling .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it can inhibit the release of pro-inflammatory cytokines such as IL-1β from human macrophages, indicating its potential as a therapeutic agent in inflammatory conditions . The mechanism appears to involve modulation of the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses.

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays that measure free radical scavenging ability. It was found to significantly reduce oxidative stress markers in cellular models, hinting at its potential role in neuroprotection and the management of neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with active sites of AChE and BChE, leading to prolonged acetylcholine availability at synapses.

- Inflammasome Modulation : By inhibiting the NLRP3 pathway, it reduces pyroptotic cell death and cytokine release, thus mitigating inflammation .

- Radical Scavenging : Its structural features allow it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Data Summary

The following table summarizes key findings from recent studies on the biological activities of this compound:

| Biological Activity | IC50 Value (µM) | Effect Observed |

|---|---|---|

| AChE Inhibition | Low micromolar range | Increased acetylcholine levels |

| BChE Inhibition | Low micromolar range | Enhanced cholinergic transmission |

| IL-1β Release Inhibition | Concentration-dependent | Reduced inflammation |

| Antioxidant Activity | Significant | Decreased oxidative stress |

Case Studies

Case Study 1: Alzheimer's Disease Models

In a study involving transgenic mouse models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The compound's ability to inhibit cholinesterases and modulate inflammatory pathways was highlighted as a contributing factor to these beneficial effects .

Case Study 2: Inflammatory Disease Models

Another study focused on the compound's effects in models of chronic inflammation. Results indicated that treatment with this compound led to significant reductions in inflammatory markers and improved tissue healing processes .

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(15)9-14/h1-2,4,6,11,15H,3,5,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMIPEBSHCNQCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.